1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
Description
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as methiopropamine, is a synthetic compound that belongs to the class of thiophene analogues of methamphetamine. It is structurally characterized by the presence of a thiophene ring and a methylsulfanyl group attached to a propan-2-amine backbone. This compound has gained attention due to its stimulant properties and its use as a research chemical .
Properties
CAS No. |
1248119-45-0 |
|---|---|
Molecular Formula |
C8H13NS2 |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and methylamine.
Formation of Intermediate: Thiophene-2-carboxaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Methylsulfanyl Group Introduction:
Chemical Reactions Analysis
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the thiophene ring or the amine group.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Bases: Sodium hydroxide, potassium carbonate.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Industry: Its use in industry is limited, primarily due to its classification as a research chemical.
Mechanism of Action
The mechanism of action of 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It increases the synaptic levels of dopamine and noradrenaline by inhibiting their reuptake, similar to the action of methamphetamine. This leads to increased locomotor activity and stimulation . The molecular targets include dopamine and noradrenaline transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft .
Comparison with Similar Compounds
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine is structurally similar to other thiophene analogues of methamphetamine. Some similar compounds include:
Methamphetamine: Both compounds increase synaptic levels of dopamine and noradrenaline, but methamphetamine is more widely studied and has known therapeutic applications.
Thiophene analogues: Other thiophene analogues may have similar stimulant properties but differ in their specific substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylsulfanyl group, which may influence its pharmacokinetics and pharmacodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
